molecular formula C14H25NO4 B2440640 2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azocan-4-yl]acetic acid CAS No. 2503205-22-7

2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azocan-4-yl]acetic acid

Cat. No.: B2440640
CAS No.: 2503205-22-7
M. Wt: 271.357
InChI Key: QSRIRKRVSDGXJH-UHFFFAOYSA-N
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Description

2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azocan-4-yl]acetic acid is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and various applications. This compound is characterized by its unique structure, which includes an azocane ring and a tert-butoxycarbonyl (BOC) protecting group.

Properties

IUPAC Name

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azocan-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO4/c1-14(2,3)19-13(18)15-8-5-4-6-11(7-9-15)10-12(16)17/h11H,4-10H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSRIRKRVSDGXJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC(CC1)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Azocane Ring Formation via Schmidt Reaction

The azocane (8-membered nitrogen-containing heterocycle) core is synthesized through a Schmidt reaction , which converts cyclic ketones to lactams. Cycloheptanone undergoes treatment with sodium azide (NaN₃) and concentrated sulfuric acid (H₂SO₄) under reflux conditions:

$$
\text{Cycloheptanone} + \text{NaN}3 \xrightarrow{\text{H}2\text{SO}4, \, \Delta} \text{Azocan-2-one} + \text{N}2 + \text{H}_2\text{O}
$$

Procedure :

  • Cycloheptanone (4.55 mmol) and NaN₃ (1.8 equiv) are suspended in ethyl acetate.
  • H₂SO₄ (3.1 equiv) is added dropwise, and the mixture is refluxed for 2 hours.
  • Neutralization with NaOH, extraction with ethyl acetate, and purification yield azocan-2-one (89–91% yield).

This method prioritizes atom economy but requires careful control of acidic conditions to avoid side reactions.

Introduction of the tert-Butoxycarbonyl (BOC) Protecting Group

The primary amine on azocan-4-yl is protected using tert-butyl chloroformate (Boc-Cl) to prevent undesired reactivity during subsequent steps. This step is adapted from methodologies in pyrimido-pyridazinone synthesis:

$$
\text{Azocan-4-ylamine} + \text{Boc-Cl} \xrightarrow{\text{Base}} \text{1-[(2-Methylpropan-2-yl)oxycarbonyl]azocan-4-amine}
$$

Conditions :

  • Solvent : Tetrahydrofuran (THF) or dichloromethane.
  • Base : Triethylamine (Et₃N) or 4-dimethylaminopyridine (DMAP).
  • Temperature : 0°C to room temperature.

The BOC group enhances solubility and stabilizes the amine against oxidation or nucleophilic attack.

Attachment of the Acetic Acid Moiety

The acetic acid group is introduced via alkylation or carbodiimide-mediated coupling . Patent data suggests using bromoacetic acid derivatives with azocane intermediates under basic conditions:

$$
\text{1-BOC-azocan-4-amine} + \text{BrCH}2\text{CO}2\text{H} \xrightarrow{\text{NaOH}} \text{2-[1-BOC-azocan-4-yl]acetic acid}
$$

Optimization Notes :

  • Coupling Agents : Ethylcarbodiimide (EDC) with hydroxybenzotriazole (HOBt) improves yields in polar aprotic solvents.
  • Side Reactions : Competing N-alkylation is mitigated by using a large excess of bromoacetic acid.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

To enhance scalability, continuous flow reactors replace batch processes for the Schmidt reaction. Benefits include:

  • Improved Heat Management : Critical for exothermic azide decompositions.
  • Higher Throughput : Automated systems reduce manual handling of hazardous reagents like H₂SO₄.

Quality Control Metrics

  • Purity : HPLC analysis ensures <1% residual azide.
  • Yield Optimization : Industrial runs achieve ~85% yield for the BOC protection step by using solvent recycling.

Comparative Analysis of Synthetic Strategies

Step Method Reagents Yield (%) Challenges
Azocane Formation Schmidt Reaction NaN₃, H₂SO₄ 89–91 Acidic conditions, N₂ release
BOC Protection Acylation Boc-Cl, Et₃N 78–82 Competing hydrolysis
Acetic Acid Attachment Alkylation BrCH₂CO₂H, NaOH 65–70 N-alkylation side products

Chemical Reactions Analysis

Types of Reactions

2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azocan-4-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetic acid moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of esters or amides.

Scientific Research Applications

2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azocan-4-yl]acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azocan-4-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azepan-4-yl]acetic acid
  • 1-BOC-Piperidin-4-yl acetic acid

Uniqueness

2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azocan-4-yl]acetic acid is unique due to its azocane ring structure, which imparts distinct chemical and biological properties compared to similar compounds. Its specific configuration and functional groups make it a valuable compound for various research applications.

Biological Activity

2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azocan-4-yl]acetic acid is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H25NO
  • Molecular Weight : 271.35 g/mol
  • IUPAC Name : this compound

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its anti-inflammatory, analgesic, and potential anticancer properties.

Anti-inflammatory Activity

Research indicates that compounds similar in structure to this compound exhibit significant anti-inflammatory effects. For instance, substituted acetic acids have shown enhanced potency in reducing inflammation compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin. The compound's structural analogs have been reported to have reduced toxicity while maintaining efficacy .

The proposed mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory pathway. By blocking these enzymes, the compound reduces the synthesis of prostaglandins, leading to decreased inflammation and pain .

Case Studies

  • Study on Analogs : A study on various analogs of phenoxyphenylacetic acids demonstrated that compounds with similar structures to this compound exhibited anti-inflammatory effects comparable to established NSAIDs but with fewer side effects .
  • Toxicity Assessment : Another investigation assessed the toxicity profiles of related compounds. While some analogs showed promising anti-inflammatory effects, chronic administration led to adverse events such as anemia and neutrophilia, necessitating further research into the safety profiles of these compounds .

Data Table: Comparative Biological Activity

Compound NameAnti-inflammatory PotencyToxicity LevelMechanism of Action
This compoundModerateLowCOX inhibition
2-(2,3,5,6-Tetrachlorophenoxy)phenylacetic acidHighModerateCOX inhibition
IndomethacinHighHighCOX inhibition

Research Findings

Recent studies emphasize the need for further exploration into the pharmacodynamics and pharmacokinetics of this compound. Understanding its absorption, distribution, metabolism, and excretion (ADME) will be crucial for developing therapeutic applications.

Potential Applications

Given its biological activity, this compound may have applications in treating conditions characterized by inflammation, such as arthritis or other chronic inflammatory diseases. The low toxicity profile observed in some studies suggests it could be a safer alternative to existing treatments.

Q & A

Q. What are the optimal synthetic routes for 2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azocan-4-yl]acetic acid, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The synthesis of this compound can be optimized using computational reaction path search methods based on quantum chemical calculations. Techniques such as density functional theory (DFT) help identify transition states and intermediates, enabling precise control over reaction parameters (e.g., temperature, solvent, catalysts). Experimental validation via HPLC or LC-MS ensures purity and yield. For example, tert-butoxycarbonyl (Boc) protection strategies (common in peptide synthesis) can stabilize intermediates during azocane ring formation .

Q. Which spectroscopic and chromatographic techniques are most effective for structural characterization and purity assessment?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is critical for confirming the azocane ring and Boc group. High-Resolution Mass Spectrometry (HRMS) validates the molecular formula (C13H23NO5), while reversed-phase HPLC with UV detection (λ = 210–280 nm) assesses purity (>95%). X-ray crystallography may resolve stereochemical ambiguities in the azocane moiety .

Q. How does the Boc group influence the compound’s solubility and stability in aqueous vs. organic solvents?

  • Methodological Answer : The tert-butoxycarbonyl (Boc) group enhances lipophilicity, improving solubility in organic solvents (e.g., DCM, THF) but reducing aqueous solubility. Stability studies under acidic/basic conditions (e.g., TFA for Boc deprotection) should be monitored via TLC or LC-MS. Solubility parameters (logP) can be predicted using software like ACD/Labs or experimentally determined via shake-flask methods .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anti-inflammatory effects) for this compound?

  • Methodological Answer : Dose-response assays (IC50/EC50) across multiple cell lines or microbial strains (e.g., E. coli, S. aureus) are essential. For anti-inflammatory studies, use ELISA to quantify cytokine levels (e.g., TNF-α, IL-6) in macrophage models. Comparative analyses with structural analogs (e.g., morpholino or thiazole derivatives) may clarify mechanism-specific effects .

Q. What computational strategies are recommended for predicting binding affinities to biological targets (e.g., enzymes, receptors)?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics simulations (GROMACS) can model interactions with targets like cyclooxygenase-2 (COX-2) or bacterial efflux pumps. Pharmacophore modeling identifies critical functional groups (e.g., acetic acid moiety for hydrogen bonding). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How does the compound’s stability in physiological conditions (pH, temperature) impact its pharmacokinetic profile?

  • Methodological Answer : Simulated gastric fluid (SGF, pH 1.2) and intestinal fluid (SIF, pH 6.8) stability assays, coupled with LC-MS/MS, assess degradation pathways. Plasma protein binding (ultrafiltration) and metabolic stability (hepatic microsomes) studies inform bioavailability. Pharmacokinetic modeling (e.g., PK-Sim) predicts half-life and clearance rates .

Q. What strategies are effective for synthesizing and testing structurally analogous compounds to improve bioactivity?

  • Methodological Answer : Replace the Boc group with alternative protecting groups (e.g., Fmoc, Cbz) or modify the azocane ring size (7- vs. 8-membered). SAR studies can prioritize analogs using cheminformatics tools (e.g., KNIME, RDKit). High-throughput screening (HTS) in target-specific assays (e.g., kinase inhibition) identifies lead candidates .

Key Recommendations for Researchers

  • Prioritize computational-guided synthesis to minimize trial-and-error approaches .
  • Use orthogonal analytical methods (NMR, HRMS, HPLC) for rigorous characterization .
  • Cross-validate biological activity data with structural analogs and mechanistic studies .

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